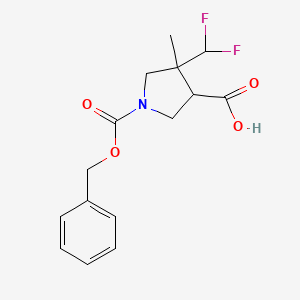

1-Benzyloxycarbonyl-4-(difluoromethyl)-4-methyl-pyrrolidine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Benzyloxycarbonyl-4-(difluoromethyl)-4-methyl-pyrrolidine-3-carboxylic acid is a synthetic organic compound that belongs to the class of pyrrolidine carboxylic acids This compound is characterized by the presence of a benzyloxycarbonyl group, a difluoromethyl group, and a methyl group attached to the pyrrolidine ring

Preparation Methods

The synthesis of 1-Benzyloxycarbonyl-4-(difluoromethyl)-4-methyl-pyrrolidine-3-carboxylic acid involves several steps. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.

Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced using benzyl chloroformate in the presence of a base.

Addition of the Difluoromethyl Group: The difluoromethyl group can be introduced through a nucleophilic substitution reaction using a difluoromethylating agent.

Introduction of the Methyl Group: The methyl group is typically introduced through an alkylation reaction.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

1-Benzyloxycarbonyl-4-(difluoromethyl)-4-methyl-pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions to form corresponding oxo derivatives.

Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Substitution: Nucleophilic substitution reactions can be employed to introduce different substituents on the pyrrolidine ring.

Hydrolysis: The benzyloxycarbonyl group can be removed through hydrolysis under acidic or basic conditions.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Benzyloxycarbonyl-4-(difluoromethyl)-4-methyl-pyrrolidine-3-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity and interactions with biological targets.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzyloxycarbonyl-4-(difluoromethyl)-4-methyl-pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, while the difluoromethyl group can influence the compound’s reactivity and stability. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-Benzyloxycarbonyl-4-(difluoromethyl)-4-methyl-pyrrolidine-3-carboxylic acid can be compared with similar compounds such as:

1-Benzyloxycarbonyl-4-piperidone: This compound has a similar benzyloxycarbonyl group but differs in the ring structure and substituents.

1-Benzyloxycarbonyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid: This compound has a trifluoromethyl group instead of a difluoromethyl group, leading to different chemical properties and reactivity.

1-Benzyloxycarbonyl-4-hydroxypipecolic acid: This compound has a hydroxyl group instead of a difluoromethyl group, resulting in different biological activities and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Biological Activity

1-Benzyloxycarbonyl-4-(difluoromethyl)-4-methyl-pyrrolidine-3-carboxylic acid (CAS No. 2639444-26-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C15H17F2NO4

- Molecular Weight : 313.3 g/mol

- Appearance : White solid, soluble in organic solvents such as chloroform and dimethyl sulfoxide .

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its anti-inflammatory properties and its interaction with cyclooxygenase (COX) enzymes.

Anti-inflammatory Activity

Research indicates that derivatives of pyrrolidine compounds exhibit significant anti-inflammatory effects. For instance, studies have shown that compounds with similar structures can inhibit COX-1 and COX-2 enzymes, leading to reduced production of pro-inflammatory mediators like prostaglandin E2 (PGE2).

Table 1: Inhibitory Potency Against COX Enzymes

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| 3b | 19.45 ± 0.07 | 42.1 ± 0.30 |

| 4b | 26.04 ± 0.36 | 31.4 ± 0.12 |

| 4d | 28.39 ± 0.03 | 23.8 ± 0.20 |

These findings suggest that modifications in the chemical structure can significantly influence the inhibitory potency against COX enzymes, which are critical targets for anti-inflammatory drugs .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of difluoromethyl and benzyloxycarbonyl groups plays a crucial role in enhancing the biological activity of pyrrolidine derivatives. The electronic and steric properties imparted by these groups contribute to their interaction with enzyme active sites.

Key Findings from SAR Studies

- Difluoromethyl Group : Enhances lipophilicity, which may improve membrane permeability.

- Benzyloxycarbonyl Group : Provides steric hindrance that may favorably influence binding interactions with target enzymes.

Case Studies

Several studies have evaluated the biological activity of compounds related to this compound:

- Study on Anti-inflammatory Effects : A series of pyrrolidine derivatives were synthesized and screened for their ability to inhibit COX enzymes. The most potent compounds demonstrated IC50 values comparable to established anti-inflammatory drugs like diclofenac .

- Toxicological Assessments : Acute toxicity studies indicated that certain derivatives exhibited high safety margins, with lethal doses greater than 2000 mg/kg in animal models, suggesting potential for therapeutic use without significant toxicity .

Properties

Molecular Formula |

C15H17F2NO4 |

|---|---|

Molecular Weight |

313.30 g/mol |

IUPAC Name |

4-(difluoromethyl)-4-methyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid |

InChI |

InChI=1S/C15H17F2NO4/c1-15(13(16)17)9-18(7-11(15)12(19)20)14(21)22-8-10-5-3-2-4-6-10/h2-6,11,13H,7-9H2,1H3,(H,19,20) |

InChI Key |

SHXABHFDTAJQKJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CN(CC1C(=O)O)C(=O)OCC2=CC=CC=C2)C(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.